Hafnium

Nuclear Reactor Control Neutron Absorber Materials Pressurized Water Reactor (PWR)

Procure hafnium based on its non-substitutable nuclear cross-section (σ≈104 barns vs. Zr at 0.18 barns), not generic Group 4 classification. This 600-fold differential makes it the only viable material for reactor control elements in primary coolant loops. For semiconductor gate dielectrics, HfO₂'s higher crystallization temperature delivers lower leakage current density than ZrO₂, critical for sub-10nm node reliability. In extreme thermal environments, HfC (m.p. 3958°C) provides a 190°C safety margin over TaC for hypersonic leading edges and rocket motor throats. Specify nuclear-grade (ASTM B776 R1) or electronic-grade purity upfront to avoid functional failure.

Molecular Formula Hf
Molecular Weight 178.5 g/mol
CAS No. 7440-58-6
Cat. No. B1195468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHafnium
CAS7440-58-6
SynonymsHafnium
Molecular FormulaHf
Molecular Weight178.5 g/mol
Structural Identifiers
SMILES[Hf]
InChIInChI=1S/Hf
InChIKeyVBJZVLUMGGDVMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 g / 100 g / 6.35 mm / 10 ea / 152 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NIOSH, 2016)
Hafnium is slowly attacked by concentrated sulfuric acid. Hafnium is unaffected by nitric acid in all concentrations. It is resistant to dilute solutions of hydrochloric acid and sulfuric acid. Hafnium is attacked by all mineral acids if traces of fluorides are present. Hafnium is very resistant to attack by alkalies.
Soluble in hydrogen fluoride
Solubility in water: none
Insoluble

Hafnium (CAS 7440-58-6): A Strategic High-Performance Metal for Nuclear and Extreme Environment Procurement


Hafnium is a lustrous, ductile transition metal of Group 4 in the periodic table, characterized by its high density (13.31 g/cm³), high melting point (2233°C), and a hexagonal close-packed crystal structure at ambient temperature [1]. Its most strategically significant property is an exceptionally high thermal neutron absorption cross-section (σ ≈ 104 barns for the naturally occurring isotopic mixture), which is a direct consequence of its nuclear structure [2]. This nuclear characteristic, combined with robust mechanical integrity and excellent corrosion resistance, particularly in high-temperature aqueous environments, establishes hafnium as a critical, non-substitutable material for nuclear reactor control and extreme thermal management applications [1][2].

Why Hafnium Cannot Be Readily Substituted by In-Class Analogs in Mission-Critical Applications


While hafnium shares remarkable chemical similarity with its Group 4 congener zirconium due to the lanthanide contraction [1], generic substitution is fundamentally precluded by their divergent nuclear properties. Zirconium is prized for its near-transparency to thermal neutrons, whereas hafnium exhibits an absorption cross-section nearly 600 times greater [2]. Conversely, compared to other high-temperature materials like tantalum or tungsten, hafnium's unique combination of a high melting point and a thermal neutron cross-section several orders of magnitude higher creates a singular, non-interchangeable performance envelope [2][3]. In advanced electronics, its oxide form (HfO₂) provides a demonstrably different crystallization and leakage current profile compared to its closest analog, ZrO₂, directly impacting device reliability [4]. Therefore, procurement decisions based solely on cost or generic material class designation will result in functional failure in the intended application.

Quantitative Performance Differentiation: Hafnium vs. Key Comparators in Procurement-Critical Parameters


Neutron Absorption Cross-Section: A 600-Fold Differential from Zirconium

The thermal neutron absorption cross-section of hafnium is measured at 102 ± 3 barns, a value that is approximately 567 times greater than that of zirconium, which exhibits a cross-section of 0.18 barns under equivalent conditions (neutron velocity of 2200 m/s) [1]. This vast disparity, despite the two elements' near-identical chemical and physical properties, is the foundational reason for their distinct and non-interchangeable roles in nuclear reactor cores [1].

Nuclear Reactor Control Neutron Absorber Materials Pressurized Water Reactor (PWR)

Melting Point Superiority of Hafnium Carbide (HfC) Over Tantalum Carbide (TaC)

Advanced laser-heating experiments have conclusively measured the melting point of hafnium carbide (HfC) at 3958 °C. This value definitively exceeds the melting point of tantalum carbide (TaC), which was measured at 3768 °C using the same experimental technique [1]. This finding corrects previous estimates and establishes HfC as the binary compound with the highest known melting point [1].

Ultra-High Temperature Ceramics (UHTC) Refractory Materials Hypersonic Vehicle Thermal Protection

Gate Dielectric Performance: Lower Leakage Current of HfO₂ Compared to ZrO₂

In a comparative study of thin films grown by atomic layer deposition (ALD), hafnium dioxide (HfO₂) gate dielectrics demonstrated lower leakage current densities than zirconium dioxide (ZrO₂) films under identical fabrication and testing conditions [1]. This performance advantage is attributed to differences in crystallization behavior, where ZrO₂ tends to crystallize at lower temperatures and form a metastable phase that degrades its insulating properties [2].

High-k Dielectrics CMOS Technology Atomic Layer Deposition (ALD)

Control Rod Worth: Hafnium vs. Silver-Indium-Cadmium (AIC) Alloy

A neutronics analysis evaluating hafnium-based materials as replacements for the traditional silver-indium-cadmium (AIC) alloy control rods in pressurized water reactors (PWRs) determined that natural hafnium (Hf) offers a viable engineering alternative [1]. While hafnium diboride (HfB₂) and hafnium hydride (HfHₓ) exhibit higher initial reactivity worth, natural hafnium metal is identified as the preferred choice for engineering application in domestic mainstream nuclear power plants due to its balance of neutronic performance, proven corrosion resistance, and long-term stability [1].

Nuclear Reactor Design Control Rod Materials Neutronics Analysis

Procurement-Led Application Scenarios for Hafnium Driven by Comparative Performance Data


Pressurized Water Reactor (PWR) Control Rods and Burnable Absorbers

The extreme 600-fold differential in neutron absorption cross-section between hafnium (102 barns) and zirconium (0.18 barns) defines its primary industrial application [1]. Hafnium is procured in the form of nuclear-grade plates, rods, and wires for the fabrication of reactor control elements. In this role, its high absorption effectively manages the fission chain reaction, while its robust mechanical properties and aqueous corrosion resistance ensure long-term operational reliability in the primary coolant loop [2]. This scenario is the cornerstone of hafnium's strategic value and the primary driver for its separation from zirconium during ore processing [1].

Thermal Protection Systems (TPS) for Hypersonic Vehicles and Rocket Nozzles

The verified melting point superiority of hafnium carbide (HfC) at 3958 °C over tantalum carbide (TaC) at 3768 °C positions it as the premium material choice for the most thermally extreme environments [1]. Procurement for applications such as hypersonic vehicle nose caps, wing leading edges, and solid rocket motor throats favors HfC and its composites (e.g., HfC-SiC) when the operational temperature envelope is predicted to exceed the capabilities of TaC-based systems. The 190 °C margin provides a critical safety and performance buffer against ablation and structural failure [1].

High-κ Gate Dielectrics in Advanced CMOS Semiconductor Devices

In semiconductor manufacturing, the selection of hafnium oxide (HfO₂) over zirconium oxide (ZrO₂) for the critical gate dielectric layer is justified by its superior electrical performance, specifically its lower leakage current density [1]. This is a direct consequence of HfO₂'s higher crystallization temperature, which maintains its amorphous, electrically insulating state during high-temperature processing steps [2]. Procurement of hafnium-based precursors (e.g., TEMAH, TDMAH) and high-purity HfO₂ sputtering targets is therefore driven by the need to meet stringent device leakage and reliability specifications in sub-10nm node fabrication [1].

Alloying Addition for Creep Resistance in Refractory Metal Systems

Hafnium is strategically procured as a micro-alloying addition (typically <2 wt.%) in tungsten and tantalum alloys to enhance high-temperature mechanical properties. Research explicitly evaluating hafnium's influence on tungsten-rhenium systems demonstrates its effectiveness in improving recrystallization temperature and creep resistance [1]. Its powerful gettering capability scavenges interstitial impurities like oxygen and nitrogen from the grain boundaries, thereby inhibiting grain growth and delaying the onset of creep deformation under high-temperature stress. This makes hafnium a valued, albeit minor, constituent in alloys for high-temperature furnace components and space power system hardware [1].

Technical Documentation Hub

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